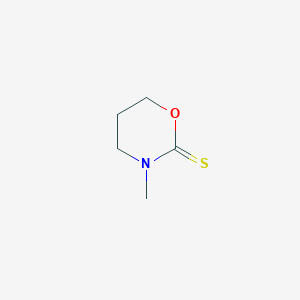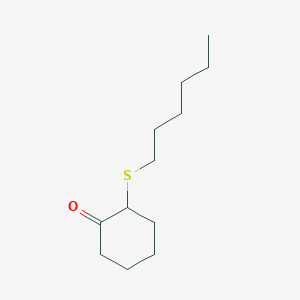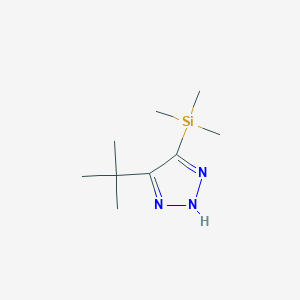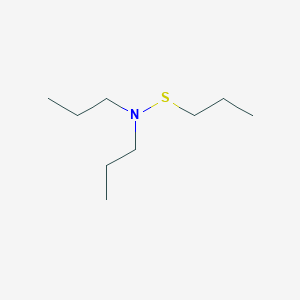
(2-Acetamidophenyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetamidophenyl)methyl acetate is an organic compound with the molecular formula C10H11NO3 It is a derivative of acetamidophenol and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a methyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidophenyl)methyl acetate typically involves the acetylation of 2-aminophenol followed by esterification. One common method includes:
Acetylation: 2-Aminophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-acetamidophenol.
Esterification: The resulting 2-acetamidophenol is then esterified with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or acetate groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Acetamidophenyl)methyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Acetamidophenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Acetaminophen (Paracetamol): Shares the acetamido group but lacks the methyl acetate moiety.
Phenacetin: Similar structure but with an ethoxy group instead of the methyl acetate group.
Acetanilide: Contains the acetamido group attached directly to the phenyl ring without additional substituents.
Uniqueness: (2-Acetamidophenyl)methyl acetate is unique due to the presence of both the acetamido and methyl acetate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
83326-80-1 |
|---|---|
Formule moléculaire |
C11H13NO3 |
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
(2-acetamidophenyl)methyl acetate |
InChI |
InChI=1S/C11H13NO3/c1-8(13)12-11-6-4-3-5-10(11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13) |
Clé InChI |
ZEDTWWVIPKHLOF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC=CC=C1COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)










![Ethyl 2-[2-(dicyanomethylidene)-3-phenyl-1,3-thiazol-4-yl]acetate](/img/structure/B14405637.png)

